molecular formula C21H26ClN3O2 B6053561 N-(3-chloro-4-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-3-piperidinyl]propanamide

N-(3-chloro-4-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-3-piperidinyl]propanamide

Cat. No.: B6053561
M. Wt: 387.9 g/mol
InChI Key: YGUGVDPYXMLFQJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-3-piperidinyl]propanamide, also known as JNJ-42165279, is a novel and potent inhibitor of the histamine H3 receptor. This compound has shown promising results in preclinical studies and has the potential to be used in the treatment of various central nervous system disorders.

Mechanism of Action

N-(3-chloro-4-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-3-piperidinyl]propanamide is a selective antagonist of the histamine H3 receptor, which is primarily located in the central nervous system. The histamine H3 receptor plays a crucial role in regulating the release of various neurotransmitters such as dopamine, acetylcholine, and histamine. By inhibiting the histamine H3 receptor, this compound increases the release of these neurotransmitters, resulting in improved cognitive function and memory.
Biochemical and Physiological Effects
This compound has been shown to increase the release of various neurotransmitters such as dopamine, acetylcholine, and histamine in preclinical models. This increase in neurotransmitter release has been linked to improved cognitive function, memory, and attention.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-3-piperidinyl]propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of the histamine H3 receptor, making it an ideal tool for studying the role of this receptor in various central nervous system disorders. However, the compound has limitations in terms of its solubility and stability, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-3-piperidinyl]propanamide. One potential area of research is the use of this compound in combination with other drugs for the treatment of various central nervous system disorders. Another area of research is the investigation of the long-term effects of this compound on cognitive function and memory. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for clinical use.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-3-piperidinyl]propanamide involves a multi-step process that starts with the reaction of 3-chloro-4-methoxyaniline with 3-pyridinemethanol to form the intermediate 3-chloro-4-methoxyphenyl(3-pyridin-3-ylmethyl)amine. This intermediate is then reacted with 3-(piperidin-3-yl)propanoic acid to produce the final product, this compound.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-3-piperidinyl]propanamide has been extensively studied in preclinical models for its potential use in the treatment of various central nervous system disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder. The compound has shown to improve cognitive function, memory, and attention in animal models.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-[1-(pyridin-3-ylmethyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-27-20-8-7-18(12-19(20)22)24-21(26)9-6-16-5-3-11-25(14-16)15-17-4-2-10-23-13-17/h2,4,7-8,10,12-13,16H,3,5-6,9,11,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUGVDPYXMLFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC2CCCN(C2)CC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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